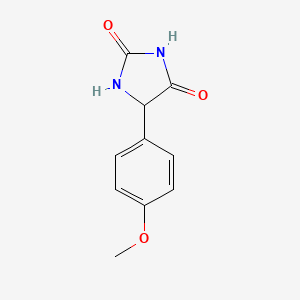

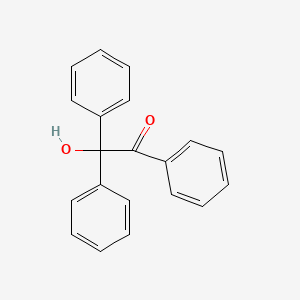

5-(4-Methoxyphenyl)imidazolidine-2,4-dione

Overview

Description

5-(4-Methoxyphenyl)imidazolidine-2,4-dione, also known as gabapentin or Neurontin, is a synthetic compound that was originally developed as a treatment for epilepsy. Gabapentin has since been used to treat a variety of neurological and psychiatric disorders, including neuropathic pain, anxiety, bipolar disorder, and alcohol withdrawal syndrome. In recent years, gabapentin has also been studied for its potential use in treating addiction and substance abuse disorders.

Scientific Research Applications

Anticancer Activity

The structural features of imidazolinone derivatives, including 5-(4-Methoxyphenyl)imidazolidine-2,4-dione , have shown promise in the search for effective anticancer agents. These compounds have been explored for their therapeutic potential in suppressing tumors. The ability to modify the structure of these derivatives allows for the optimization of their anticancer properties .

Antibacterial and Anti-Fungal Activities

Imidazolinone derivatives exhibit significant antibacterial and anti-fungal activities. The presence of the imidazolinone ring system contributes to the compound’s ability to inhibit the growth of various bacterial and fungal strains, making it a valuable asset in developing new antimicrobial agents .

Anti-Inflammatory and Analgesic Activity

Research has indicated that imidazolinone derivatives can also serve as anti-inflammatory and analgesic agents. This is particularly relevant in the development of new medications for the treatment of chronic pain and inflammatory diseases .

Anthelmintic Activity

The anthelmintic activity of imidazolinone derivatives is another area of interest. These compounds have the potential to be used in the treatment of parasitic worm infections, providing an alternative to current anthelmintic drugs .

Anti-HIV Activity

Imidazolidine-2-thione and imidazole-2-thione derivatives, which are structurally related to 5-(4-Methoxyphenyl)imidazolidine-2,4-dione , have shown anti-HIV activity. This opens up possibilities for these compounds to be used in anti-AIDS therapies .

Antioxidant Properties

The antioxidant properties of imidazolidine derivatives are noteworthy. These compounds can neutralize free radicals, which may lead to their use in preventing oxidative stress-related diseases .

UV-Protection

Derivatives of imidazolidine-2,4-dione have been investigated for their UV-protective activity. They could potentially serve as organic UV filters in sunscreen formulations, offering protection against harmful UV radiation .

Tankyrase Inhibition

Some imidazolidine derivatives have been reported to exhibit potency against tankyrase, an enzyme involved in various cellular processes, including telomere maintenance and Wnt signaling. Inhibitors of tankyrase could be valuable in the treatment of cancers where these pathways are dysregulated .

Mechanism of Action

Target of Action

The primary targets of 5-(4-Methoxyphenyl)imidazolidine-2,4-dione are Tankyrases (TNKS) . TNKS are proteins that belong to the poly (ADPribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .

Mode of Action

The compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of the dual binding mechanism .

Biochemical Pathways

The compound affects the Wnt β-catenin pathway , which is responsible for regulating cell growth and maintaining homeostasis. Inhibition of this pathway by the compound can lead to changes in cellular processes, making it a potential target for cancer therapy .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have favorable binding energy, indicating potential good bioavailability .

Result of Action

The compound’s action results in the inhibition of TNKS-1 and TNKS-2 . This inhibition can lead to changes in the Wnt β-catenin pathway and other cellular processes, potentially making it a useful agent in cancer therapy .

properties

IUPAC Name |

5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-7-4-2-6(3-5-7)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCSOTJUBCFLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295358 | |

| Record name | 5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)imidazolidine-2,4-dione | |

CAS RN |

6617-78-3 | |

| Record name | 6617-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,8R,9S,10R,13S,14S,17S)-2-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1614480.png)

![6,7-Dihydro-5h-benzo[c]carbazole](/img/structure/B1614483.png)

![Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione](/img/structure/B1614487.png)